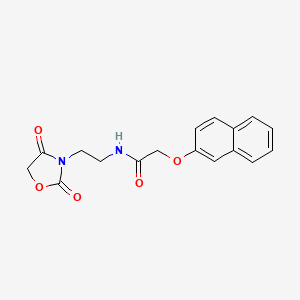
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxazolidinones and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide A involves the inhibition of various cellular pathways that are involved in cancer progression and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Additionally, it can induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide A has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide A is its high potency and specificity for its target pathways, making it an effective tool for studying cancer and inflammation. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings. Additionally, its high lipophilicity can lead to non-specific binding and toxicity in some cell types.
Direcciones Futuras
There are numerous future directions for the study of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide A. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential new targets for therapeutic intervention. Finally, clinical trials are needed to determine its safety and efficacy in human patients.
Métodos De Síntesis
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide A involves a multi-step process that includes the preparation of key intermediates and their subsequent coupling reactions. The first step involves the preparation of 2-(2,4-dioxooxazolidin-3-yl)ethanol, which is then reacted with 2-bromoethyl naphthalene-2-carboxylate to yield the desired product. The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide A has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide A has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells, inhibiting angiogenesis, and suppressing tumor growth. Additionally, it has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-15(18-7-8-19-16(21)11-24-17(19)22)10-23-14-6-5-12-3-1-2-4-13(12)9-14/h1-6,9H,7-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOJTRWPLGTCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


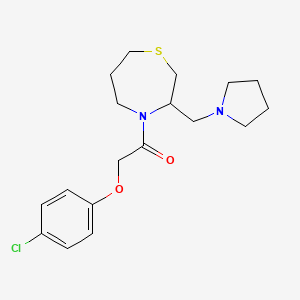
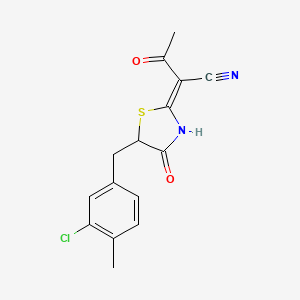
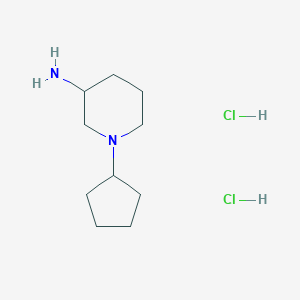
![N-(2,2-di(furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2911961.png)
![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B2911962.png)
methanone](/img/structure/B2911965.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2911967.png)
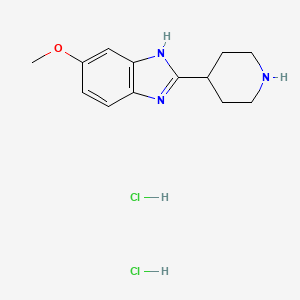
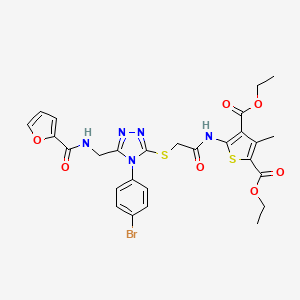
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid](/img/structure/B2911971.png)
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2911973.png)

